![molecular formula C53H58F3N7O8S2 B15127178 1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B15127178.png)
1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfanylidene and hydroxy groups allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies or drug development.
Medicine: Due to its potential biological activity, this compound could be investigated for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s chemical properties may make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. For example, the cyano and trifluoromethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The thiazolyl group may also play a role in the compound’s activity by interacting with metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with comparable functional groups or structural features, such as:
- **1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- **1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
These compounds share similar functional groups and structural motifs, but their specific chemical properties and potential applications may vary. The uniqueness of the compound lies in its combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C53H58F3N7O8S2 |
|---|---|
Molekulargewicht |
1042.2 g/mol |
IUPAC-Name |
1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate |
InChI |
InChI=1S/C53H56F3N7O7S2.H2O/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56;/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65);1H2 |
InChI-Schlüssel |
NBHWEDHRTGEGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


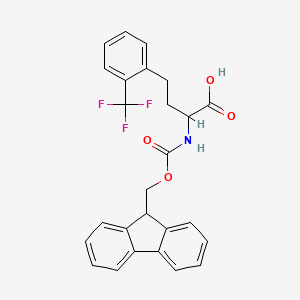
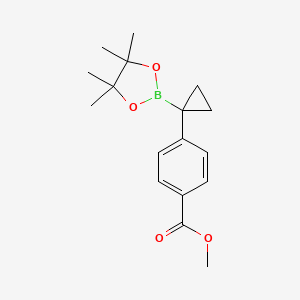
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)
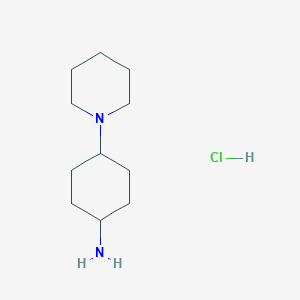
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![b']Difuran](/img/structure/B15127149.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
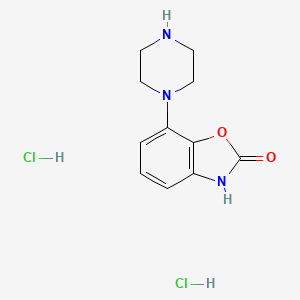
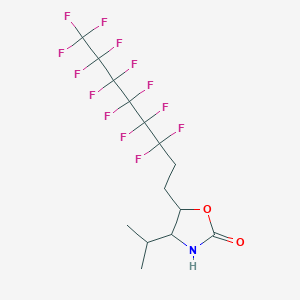
![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
